molecular formula C8H14O7 B11766445 (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B11766445
M. Wt: 222.19 g/mol
InChI Key: BMROTMHSIROAJV-KYGLGHNPSA-N
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Description

(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective oxidation and methoxylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate green chemistry principles to minimize environmental impact, such as using renewable solvents and reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and methoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Another ester with similar functional groups but different structural properties.

    Sulfur compounds: Share some reactivity patterns but differ significantly in their chemical structure and applications.

Uniqueness

What sets (2S,3S,4R,5R,6R)-4,5-Dihydroxy-3,6-dimethoxytetrahydro-2H-pyran-2-carboxylic acid apart is its specific stereochemistry and the presence of both hydroxyl and methoxy groups, which confer unique reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-4,5-dihydroxy-3,6-dimethoxyoxane-2-carboxylic acid

InChI

InChI=1S/C8H14O7/c1-13-5-3(9)4(10)8(14-2)15-6(5)7(11)12/h3-6,8-10H,1-2H3,(H,11,12)/t3-,4-,5+,6+,8-/m1/s1

InChI Key

BMROTMHSIROAJV-KYGLGHNPSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)O)OC)O)O

Canonical SMILES

COC1C(C(C(OC1C(=O)O)OC)O)O

Origin of Product

United States

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